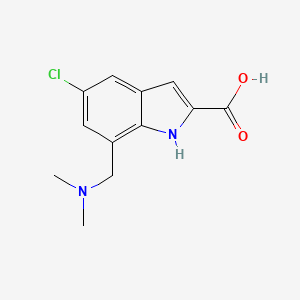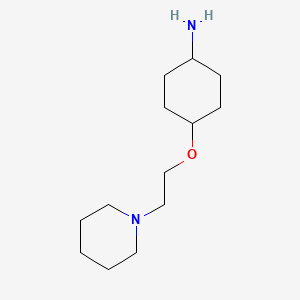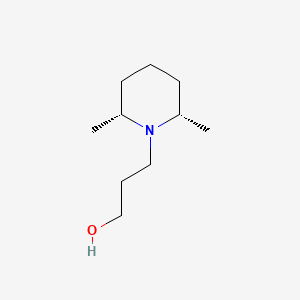
1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene: is a complex organic compound that belongs to the class of phthalonitrile derivatives This compound is characterized by its unique structure, which includes two dicyanophenoxy groups attached to a central benzene ring with a tert-butyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene can be synthesized through a nucleophilic aromatic substitution reaction. The typical preparation involves the reaction of 4-nitrophthalonitrile with a suitable phenol derivative under basic conditions. For instance, the reaction of 4-nitrophthalonitrile with 1,2-dihydroxy-4-tert-butylbenzene in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) yields the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing cyano groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF are commonly used.
Oxidation and Reduction:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield substituted phthalonitrile derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene is used as a monomer in the synthesis of high-performance polymers, such as polyimides and polyarylene ethers. These polymers exhibit excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for advanced materials applications .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of high-temperature resins and adhesives. These materials are essential in aerospace, electronics, and other high-performance applications .
Wirkmechanismus
The mechanism of action of 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene primarily involves its ability to form stable, high-performance polymers. The cyano groups facilitate strong intermolecular interactions, leading to enhanced thermal and mechanical properties. The tert-butyl group provides steric hindrance, which can improve the processability and solubility of the resulting polymers .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis-(3,4-dicyanophenoxy)benzene: Lacks the tert-butyl group, resulting in different solubility and processability properties.
1,3-Bis-(3,4-dicyanophenoxy)benzene: An isomer with different substitution patterns, affecting its polymerization behavior and properties.
1,4-Bis-(3,4-dicyanophenoxy)benzene: Another isomer with distinct properties due to the different positions of the cyano groups.
Uniqueness: 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene is unique due to the presence of the tert-butyl group, which enhances its solubility and processability compared to its non-tert-butyl-substituted counterparts. This makes it particularly valuable in applications requiring high-performance polymers with specific processing characteristics .
Eigenschaften
Molekularformel |
C26H18N4O2 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
4-[4-tert-butyl-2-(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C26H18N4O2/c1-26(2,3)21-6-9-24(31-22-7-4-17(13-27)19(10-22)15-29)25(12-21)32-23-8-5-18(14-28)20(11-23)16-30/h4-12H,1-3H3 |
InChI-Schlüssel |
ZATJTKAGCWLZOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N)OC3=CC(=C(C=C3)C#N)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B8364027.png)








![2,3-Dimethoxy-6-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B8364076.png)
![2-(But-3-ynyl)benzo[d]oxazol-4-ol](/img/structure/B8364080.png)


